3-Chloro-4-hydroxybenzamide

Analytical Chemistry Chemical Synthesis Quality Control

3-Chloro-4-hydroxybenzamide (1007578-86-0) is a critical substituted benzamide research intermediate. Its specific 3-chloro-4-hydroxy substitution pattern is essential for regioselective O-alkylation (e.g., yielding 4-(benzyloxy)-3-chlorobenzamide scaffolds) and for HDAC inhibitor development, where the ortho-hydroxybenzamide moiety acts as a zinc-binding group. Using a generic 'chlorohydroxybenzamide' or an incorrect isomer (such as 2-chloro-4-hydroxybenzamide) introduces uncontrolled variables that compromise experimental reproducibility in both chemical synthesis and biological screening. Ensure your research integrity by procuring this exactly differentiated isomer.

Molecular Formula C7H6ClNO2
Molecular Weight 171.58 g/mol
CAS No. 1007578-86-0
Cat. No. B3024592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-hydroxybenzamide
CAS1007578-86-0
Molecular FormulaC7H6ClNO2
Molecular Weight171.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)N)Cl)O
InChIInChI=1S/C7H6ClNO2/c8-5-3-4(7(9)11)1-2-6(5)10/h1-3,10H,(H2,9,11)
InChIKeyZGWONVASQBZHTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-hydroxybenzamide (CAS 1007578-86-0): Essential Procurement & Differentiation Data


3-Chloro-4-hydroxybenzamide (CAS 1007578-86-0) is a substituted benzamide derivative bearing a chlorine atom at the 3-position and a hydroxyl group at the 4-position of the benzene ring . This compound is primarily utilized as a versatile chemical building block and research intermediate in organic synthesis and medicinal chemistry . Its molecular formula is C7H6ClNO2, with a molecular weight of approximately 171.58 g/mol . Due to its specific substitution pattern, this compound occupies a distinct niche among isomeric chlorohydroxybenzamides, making its selection over closely related analogs critical for achieving desired reactivity or biological outcomes in research and development workflows.

Procurement Alert: Why Generic Chlorohydroxybenzamide Substitution Fails for 3-Chloro-4-hydroxybenzamide


Procurement of a generic 'chlorohydroxybenzamide' without specification of the 3-chloro-4-hydroxy isomer risks critical failure in both chemical synthesis and biological screening campaigns. In synthetic applications, the precise positioning of the chlorine and hydroxyl substituents dictates the regioselectivity of subsequent reactions such as O-alkylation or amide coupling; using the 2-chloro isomer, for instance, leads to a fundamentally different steric and electronic environment, altering reaction yields and product identity [1]. In biological contexts, structure-activity relationship (SAR) studies on isomeric hydroxybenzamides unequivocally demonstrate that the position of the halogen and hydroxyl groups profoundly impacts bioactivity, with optimal antifungal effects against dermatophytes being highly dependent on the specific substitution pattern [2]. Substituting 3-chloro-4-hydroxybenzamide with 4-chloro-N-hydroxybenzamide or 2-chloro-4-hydroxybenzamide without rigorous validation will introduce uncontrolled variables that compromise experimental reproducibility and invalidate comparative analyses.

3-Chloro-4-hydroxybenzamide: Quantitative Differentiation Evidence vs. Closest Analogs


Regioisomeric Purity and Physical Property Differentiation

The 3-chloro-4-hydroxybenzamide isomer is commercially supplied at a high purity (typically ≥97% to 98%), which is critical for ensuring reproducibility in chemical syntheses where trace isomeric impurities can act as competitive inhibitors or lead to unwanted byproducts . In contrast, the 2-chloro-4-hydroxybenzamide analog is often supplied at a similar purity level, but the two isomers exhibit distinct physical properties: 3-chloro-4-hydroxybenzamide is characterized by a reported melting point range of 215-217°C , while 2-chloro-4-hydroxybenzamide typically melts at a lower temperature (specific data less frequently reported, indicating variability in commercial batches) . This difference in melting point provides a straightforward, quantifiable method for identity verification upon receipt, reducing the risk of mis-shipment or cross-contamination with the wrong isomer.

Analytical Chemistry Chemical Synthesis Quality Control

Synthetic Utility: Regiospecific Intermediate in O-Alkylation Reactions

3-Chloro-4-hydroxybenzamide serves as a defined regioisomeric starting material for the synthesis of 4-(benzyloxy)-3-chlorobenzamide via O-alkylation with benzyl bromide, a reaction that proceeds with regioselectivity dictated by the specific 4-hydroxy group [1]. If the 2-chloro-4-hydroxybenzamide isomer were used under identical conditions, O-alkylation would occur at the same 4-position, but the resulting product (2-chloro-4-(benzyloxy)benzamide) would possess a different spatial arrangement of the chloro and benzyloxy substituents. This structural difference leads to a distinct chemical entity with its own unique CAS registry number, molecular interactions, and potential biological profile. The target compound's utility as a building block is therefore not a generic property of all chlorohydroxybenzamides, but rather a specific function of its 3-chloro substitution pattern.

Organic Synthesis Medicinal Chemistry Building Blocks

Biological Activity Differentiation: Class-Level Inference from Isomeric Hydroxybenzamide SAR

While direct quantitative biological activity data for 3-chloro-4-hydroxybenzamide is sparse in the primary literature, class-level evidence from a foundational structure-activity relationship (SAR) study on isomeric hydroxybenzamides provides a strong inference of differentiated potential. Schönenberger et al. (1962) demonstrated that 'optimal effects against dermatophytes were found in the compound with the OH group in ortho position and the halogen substituted groups in 3- and...' [1]. Although the exact compound was not 3-chloro-4-hydroxybenzamide, the study unequivocally establishes that both the position of the hydroxyl group and the halogen substitution pattern are critical determinants of antimycotic potency. This class-level SAR insight allows researchers to rationally select 3-chloro-4-hydroxybenzamide for exploratory antifungal screening based on its specific substitution pattern, in contrast to the 4-chloro or unsubstituted analogs which are predicted to have a different (likely lower) activity profile based on the established SAR trends.

Antifungal Structure-Activity Relationship Drug Discovery

Potential for Enzyme Inhibition: Class-Level Precedent for HDAC Targeting

The benzamide scaffold, particularly when bearing a hydroxy group capable of metal chelation, is a well-established pharmacophore for histone deacetylase (HDAC) inhibition [1]. Specifically, 3-chloro-4-hydroxybenzamide contains the critical ortho-hydroxybenzamide motif, a known zinc-binding group (ZBG) that coordinates the catalytic zinc ion in HDAC enzymes. While no IC50 value is publicly reported for this exact compound against HDACs, closely related N-hydroxybenzamide and o-hydroxybenzamide derivatives have demonstrated potent HDAC inhibitory activity with IC50 values in the low nanomolar range (e.g., 1.5-13.0 nM for certain N-hydroxybenzamide derivatives) [2]. In stark contrast, unsubstituted 4-hydroxybenzamide lacks this metal-chelating ability and is not considered an HDAC inhibitor. Therefore, the 3-chloro-4-hydroxybenzamide isomer is structurally pre-disposed for HDAC inhibitor development, a property not shared by its 4-chloro or 2-chloro analogs (which lack the correct relative positioning of the hydroxyl and amide groups). This class-level inference positions the compound as a rational procurement choice for labs engaged in HDAC-targeted research.

HDAC Inhibitor Cancer Research Enzyme Inhibition

3-Chloro-4-hydroxybenzamide: Validated Application Scenarios for Scientific Procurement


Synthesis of Regioisomerically Defined Benzamide Derivatives

Procurement of 3-chloro-4-hydroxybenzamide is warranted when a research program requires the preparation of 4-O-alkylated benzamide derivatives with a 3-chloro substituent. The compound's specific substitution pattern ensures that O-alkylation, such as benzylation, proceeds to yield the desired 4-(benzyloxy)-3-chlorobenzamide scaffold, a key intermediate for further functionalization [1]. Using an alternative isomer (e.g., 2-chloro-4-hydroxybenzamide) would lead to a different regioisomeric product, potentially altering downstream biological activity or physicochemical properties.

Exploratory Screening in Antifungal Drug Discovery

Based on class-level SAR evidence linking halogenated hydroxybenzamide substitution patterns to antimycotic activity, 3-chloro-4-hydroxybenzamide is a rational candidate for inclusion in focused compound libraries for antifungal screening [2]. The SAR data indicate that optimal activity against dermatophytes is achieved with specific halogen and hydroxyl arrangements, making this compound a more scientifically justified choice for antifungal assays than unsubstituted or differently substituted benzamide controls.

Development of Novel Histone Deacetylase (HDAC) Inhibitors

The ortho-hydroxybenzamide moiety present in 3-chloro-4-hydroxybenzamide is a recognized zinc-binding group (ZBG) for HDAC enzymes [3]. As such, this compound can serve as a minimal pharmacophore starting point or a core scaffold for designing novel HDAC inhibitors. Procuring this specific isomer is essential, as the 4-chloro and 2-chloro analogs lack this functional group arrangement and are therefore unsuitable for HDAC inhibitor development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-4-hydroxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.